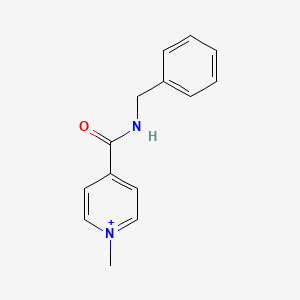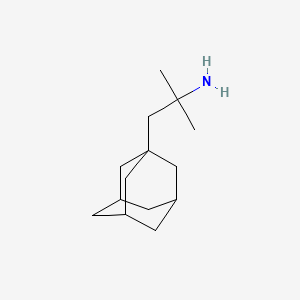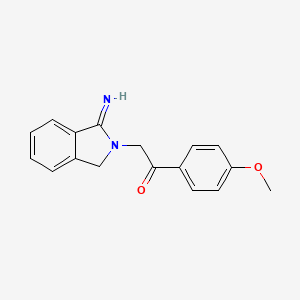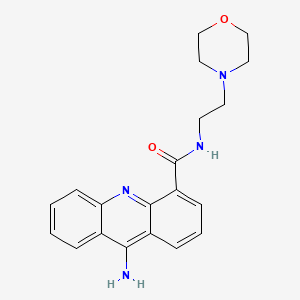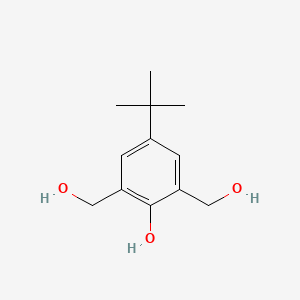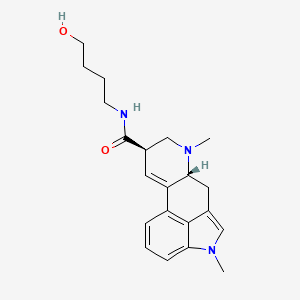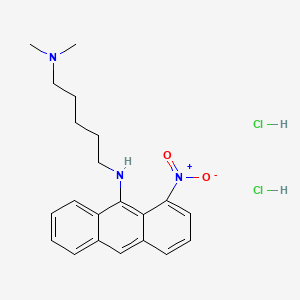
(2-(2',6'-Dimethoxy)phenoxyethylamino)methylbenzo-1,4-dioxane
Descripción general
Descripción
WB 4101 es un compuesto químico conocido por su función como antagonista del receptor adrenérgico alfa 1B. Fue uno de los primeros antagonistas selectivos desarrollados para este receptor y fue inventado en 1969. A pesar de su antigüedad, WB 4101 sigue siendo una herramienta valiosa en la investigación, particularmente en estudios que involucran receptores adrenérgicos. Su estructura química es 2-(2,6-Dimetoxifenoxietil)aminometil-1,4-benzodioxano .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de WB 4101 implica la reacción de 2,6-dimetoxi fenol con epiclorhidrina para formar 2,6-dimetoxi fenoxipropanol. Este intermedio luego reacciona con 1,4-benzodioxano-2-metanamina en condiciones básicas para producir WB 4101 .
Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial para WB 4101 no están ampliamente documentados, la síntesis generalmente sigue los mismos principios que la preparación de laboratorio, con ajustes para la escala y la eficiencia. Esto típicamente involucra optimizar las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones: WB 4101 experimenta principalmente reacciones de sustitución debido a la presencia de sus grupos fenoxi y benzodioxano. También puede participar en reacciones de oxidación y reducción, aunque estas son menos comunes.
Reactivos y Condiciones Comunes:
Reacciones de Sustitución: Estas típicamente involucran nucleófilos como aminas o tioles en condiciones básicas.
Reacciones de Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio o trióxido de cromo.
Reacciones de Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Productos Principales: Los productos principales de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir varios derivados sustituidos de WB 4101, mientras que las reacciones de oxidación y reducción pueden modificar los grupos funcionales presentes en la molécula .
Aplicaciones Científicas De Investigación
WB 4101 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto líder para desarrollar antagonistas de receptores adrenérgicos más selectivos.
Biología: WB 4101 se emplea en estudios que involucran receptores adrenérgicos para comprender su papel en varios procesos fisiológicos.
Medicina: La investigación que involucra WB 4101 ha contribuido al desarrollo de medicamentos que se dirigen a los receptores adrenérgicos, que son importantes en el tratamiento de afecciones como la hipertensión y las enfermedades cardíacas.
Mecanismo De Acción
WB 4101 ejerce sus efectos uniéndose al receptor adrenérgico alfa 1B, bloqueando así la acción de agonistas endógenos como la noradrenalina. Este antagonismo evita las respuestas fisiológicas típicas mediadas por estos receptores, como la vasoconstricción y el aumento de la frecuencia cardíaca. Los objetivos moleculares de WB 4101 son los receptores adrenérgicos alfa 1B, y su acción implica la inhibición de las vías de señalización activadas por estos receptores .
Compuestos Similares:
Phendioxan: Otro antagonista del receptor adrenérgico alfa 1 con una estructura similar a WB 4101.
Prazosin: Un antagonista del receptor adrenérgico alfa 1 conocido que se utiliza clínicamente para tratar la hipertensión.
Terazosin: Similar a la prazosina, utilizada para tratar la hipertensión y la hiperplasia prostática benigna.
Unicidad de WB 4101: WB 4101 es único debido a su alta selectividad para el receptor adrenérgico alfa 1B, lo que lo convierte en una herramienta valiosa en la investigación. Su estructura permite modificaciones que pueden conducir al desarrollo de antagonistas más selectivos y potentes. En comparación con otros compuestos similares, la selectividad de WB 4101 y su importancia histórica en la investigación de receptores adrenérgicos lo distinguen .
Comparación Con Compuestos Similares
Phendioxan: Another alpha 1-adrenergic receptor antagonist with a similar structure to WB 4101.
Prazosin: A well-known alpha 1-adrenergic receptor antagonist used clinically to treat hypertension.
Terazosin: Similar to prazosin, used for treating hypertension and benign prostatic hyperplasia.
Uniqueness of WB 4101: WB 4101 is unique due to its high selectivity for the alpha 1B-adrenergic receptor, making it a valuable tool in research. Its structure allows for modifications that can lead to the development of more selective and potent antagonists. Compared to other similar compounds, WB 4101’s selectivity and historical significance in adrenergic receptor research set it apart .
Propiedades
Número CAS |
613-67-2 |
|---|---|
Fórmula molecular |
C19H23NO5 |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine |
InChI |
InChI=1S/C19H23NO5/c1-21-17-8-5-9-18(22-2)19(17)23-11-10-20-12-14-13-24-15-6-3-4-7-16(15)25-14/h3-9,14,20H,10-13H2,1-2H3 |
Clave InChI |
GYSZUJHYXCZAKI-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)OCCNCC2COC3=CC=CC=C3O2 |
SMILES canónico |
COC1=C(C(=CC=C1)OC)OCCNCC2COC3=CC=CC=C3O2 |
| 2170-58-3 613-67-2 |
|
Números CAS relacionados |
2170-58-3 (hydrochloride) |
Sinónimos |
(2-(2',6'-dimethoxy)phenoxyethylamino)methylbenzo-1,4-dioxane (2-(2',6'-dimethoxy)phenoxyethylamino)methylbenzodioxan hydrochloride WB 4101 WB-4101 WB4101 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




